4-Fluoroquinolin-7-amine
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Overview
Description
4-Fluoroquinolin-7-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinolin-7-amine typically involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. One common method is the reaction of 4,7-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds in polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoroquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It shows promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoroquinolin-7-amine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In anticancer research, it targets topoisomerase II, an enzyme involved in DNA repair and replication, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Fluoroquinolin-4-amine
- 6-Fluoroquinolin-4-amine
- 5-Fluoroquinolin-4-amine
Comparison: 4-Fluoroquinolin-7-amine is unique due to the position of the fluorine atom at the 4th position and the amine group at the 7th position on the quinoline ring. This specific arrangement enhances its biological activity and provides distinct chemical properties compared to other fluorinated quinolines. For instance, 7-Fluoroquinolin-4-amine has the fluorine atom at the 7th position, which alters its reactivity and biological interactions .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoroquinolin-7-amine |
InChI |
InChI=1S/C9H7FN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 |
InChI Key |
KHMFLAIDRDBHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)F |
Origin of Product |
United States |
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